molecular formula C8H7BrF3N B6262558 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-amine CAS No. 1199782-84-7

1-(2-bromophenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B6262558
CAS No.: 1199782-84-7
M. Wt: 254
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Description

1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with a trifluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2-bromobenzaldehyde with trifluoroacetic acid and ammonia. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction to yield the desired amine compound. The reaction conditions often involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles in the presence of a catalyst.

    Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Reduction and Oxidation: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are often used.

    Reduction and Oxidation: Reducing agents like sodium borohydride or lithium aluminum hydride, and oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Reduction and Oxidation: Products include secondary amines or imines, depending on the reaction conditions.

Scientific Research Applications

1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom and amine group contribute to the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenylamine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2,2,2-Trifluoroethylamine: Lacks the bromophenyl group, leading to different biological activity and applications.

    1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine:

Uniqueness

1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-amine is unique due to the combination of the bromine atom, trifluoromethyl group, and amine group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1199782-84-7

Molecular Formula

C8H7BrF3N

Molecular Weight

254

Purity

95

Origin of Product

United States

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